molecular formula C14H18N8O6 B455994 N'-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide

N'-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide

Cat. No.: B455994
M. Wt: 394.34g/mol
InChI Key: OQPJYQXORLAKEQ-UHFFFAOYSA-N
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Description

N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is a complex organic compound characterized by the presence of two pyrazole rings, each substituted with nitro groups and linked through a propanoyl hydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide typically involves multiple steps:

    Formation of Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Nitration: The pyrazole rings are then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.

    Acylation: The nitrated pyrazole derivatives are acylated using propanoyl chloride in the presence of a base such as pyridine.

    Hydrazide Formation: The final step involves the reaction of the acylated pyrazole derivatives with hydrazine hydrate to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Amino Derivatives: Formed from the reduction of nitro groups.

    Substituted Hydrazides: Formed from nucleophilic substitution reactions.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it may have bioactive properties, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The exact mechanism of action for N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is not well-documented. based on its structure, it is likely to interact with biological molecules through hydrogen bonding and hydrophobic interactions. The nitro groups may also participate in redox reactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-5-methyl-1H-pyrazol-1-yl}propanohydrazide
  • 2-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-N-{4-nitrophenyl}hydrazinecarbothioamide

Uniqueness

N’-(3-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}propanoyl)-3-{3-nitro-1H-pyrazol-1-yl}propanohydrazide is unique due to its specific substitution pattern on the pyrazole rings and the presence of both nitro and hydrazide functional groups. This combination of features may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H18N8O6

Molecular Weight

394.34g/mol

IUPAC Name

N'-[3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C14H18N8O6/c1-9-14(22(27)28)10(2)20(17-9)8-5-13(24)16-15-12(23)4-7-19-6-3-11(18-19)21(25)26/h3,6H,4-5,7-8H2,1-2H3,(H,15,23)(H,16,24)

InChI Key

OQPJYQXORLAKEQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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